2-(2-Piperidinyl)ethyl 2-phenylacetate hydrochloride
Description
2-(2-Piperidinyl)ethyl 2-phenylacetate hydrochloride is a synthetic organic compound featuring a piperidine ring linked to a phenylacetate ester group via an ethyl chain, with a hydrochloride salt formation. This compound is structurally related to esters and amines, which often exhibit pharmacological or flavorant properties.
Properties
IUPAC Name |
2-piperidin-2-ylethyl 2-phenylacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2.ClH/c17-15(12-13-6-2-1-3-7-13)18-11-9-14-8-4-5-10-16-14;/h1-3,6-7,14,16H,4-5,8-12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAGIAWVVZCHWST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCOC(=O)CC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Piperidinyl)ethyl 2-phenylacetate hydrochloride typically involves the esterification of 2-phenylacetic acid with 2-(2-piperidinyl)ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In industrial settings, the production of 2-(2-Piperidinyl)ethyl 2-phenylacetate hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
2-(2-Piperidinyl)ethyl 2-phenylacetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or piperidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylacetic acid derivatives, while reduction can produce alcohols .
Scientific Research Applications
2-(2-Piperidinyl)ethyl 2-phenylacetate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research has explored its potential therapeutic effects, particularly in the treatment of psychiatric disorders.
Industry: It is used in the manufacturing of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 2-(2-Piperidinyl)ethyl 2-phenylacetate hydrochloride involves its interaction with specific molecular targets and pathways. In medical research, it has been shown to modulate neurotransmitter systems, which may contribute to its therapeutic effects. The compound may act on receptors or enzymes involved in neurotransmitter synthesis, release, or reuptake.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional analogs of 2-(2-piperidinyl)ethyl 2-phenylacetate hydrochloride, highlighting differences in chemical properties, applications, and research findings:
Key Observations:
- Structural Impact on Function : The presence of the piperidine ring in 2-(2-piperidinyl)ethyl 2-phenylacetate hydrochloride distinguishes it from simpler esters like ethyl 2-phenylacetate, which lack this heterocyclic moiety. Piperidine derivatives are often associated with central nervous system (CNS) activity due to their ability to interact with neurotransmitter receptors .
- Flavor vs. Pharmaceutical Applications: Ethyl 2-phenylacetate is primarily a flavor compound in alcoholic beverages, whereas piperidine-containing analogs (e.g., methylphenidate) are pharmacologically active. This suggests that minor structural modifications drastically alter compound utility .
- Synthetic Pathways: Synthesis of related compounds involves esterification (e.g., ethyl 2-phenylacetate) or acid-catalyzed cyclization (e.g., piperidine derivatives). For example, describes the synthesis of a structurally similar piperidine-phenylacetate compound using methanol and sulfuric acid under reflux .
Physicochemical and Pharmacokinetic Comparisons
Table 2: Physicochemical Properties of Selected Analogs
| Property | 2-(2-Piperidinyl)ethyl 2-phenylacetate HCl | Ethyl 2-phenylacetate | Methylphenidate HCl |
|---|---|---|---|
| Molecular Weight | ~299.8 g/mol (estimated) | 164.20 g/mol | 255.74 g/mol |
| Solubility | High (due to HCl salt) | Low in water; soluble in ethanol. | Highly water-soluble. |
| Stability | Stable under acidic conditions. | Prone to hydrolysis. | Stable at room temperature. |
| Key Functional Groups | Piperidine, ester, hydrochloride. | Ester, phenyl. | Piperidine, methyl ester. |
- Hydrolysis Sensitivity : Ethyl 2-phenylacetate undergoes hydrolysis to 2-phenylacetic acid, a process accelerated in acidic or enzymatic conditions. In contrast, the piperidine-containing analog’s hydrochloride salt may enhance stability under similar conditions .
- Bioactivity Correlations : highlights microbial correlations with ethyl 2-phenylacetate (e.g., C. boidinii yeast), suggesting biodegradation pathways distinct from piperidine-based pharmaceuticals, which are typically metabolized via hepatic enzymes .
Biological Activity
2-(2-Piperidinyl)ethyl 2-phenylacetate hydrochloride is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- IUPAC Name : 2-(2-Piperidinyl)ethyl 2-phenylacetate hydrochloride
- Molecular Formula : C16H22ClN03
- CAS Number : 11391956
The biological activity of 2-(2-Piperidinyl)ethyl 2-phenylacetate hydrochloride is primarily attributed to its interaction with various receptors and enzymes in the body. It is believed to modulate neurotransmitter systems, particularly those involving acetylcholine and serotonin, which are crucial for various physiological processes.
Antimicrobial Activity
Research has indicated that compounds similar to 2-(2-Piperidinyl)ethyl 2-phenylacetate exhibit significant antimicrobial properties. Studies have shown effectiveness against a range of bacteria and fungi, suggesting potential applications in treating infections .
Anticancer Properties
Recent investigations have highlighted the compound's anticancer potential. For instance, studies comparing piperidine derivatives have demonstrated that modifications can enhance cytotoxic effects on cancer cells. Specifically, research has shown that related compounds can inhibit tumor growth in liver cancer models .
Neuropharmacological Effects
The compound's influence on the central nervous system has been explored, particularly its effects on anxiety and depression models in rodents. It has shown promise as an anxiolytic agent, potentially through modulation of GABAergic activity .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various piperidine derivatives, including 2-(2-Piperidinyl)ethyl 2-phenylacetate hydrochloride. The results indicated significant inhibition of bacterial growth compared to control groups, particularly against Gram-positive bacteria .
- Cytotoxicity in Cancer Models : In vitro studies demonstrated that the compound induced apoptosis in liver cancer cell lines, with IC50 values indicating effective cytotoxicity at low concentrations .
- Neuropharmacological Assessment : Behavioral studies in animal models showed that administration of the compound resulted in reduced anxiety-like behaviors, supporting its potential as a therapeutic agent for anxiety disorders .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
